molecular formula C10H8N2O3 B015997 Methyl 7-azaindole-3-glyoxylate CAS No. 357263-49-1

Methyl 7-azaindole-3-glyoxylate

Cat. No. B015997
M. Wt: 204.18 g/mol
InChI Key: LXGPNHJNIRDJER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 7-azaindole-3-glyoxylate and related derivatives often involves one-pot, multi-component reactions. For instance, a practical approach to the 7-azaindole framework has been developed through one-pot, three-component cyclocondensation involving N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds, leading to highly substituted 7-azaindole derivatives (Vilches-Herrera et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 7-azaindole-3-glyoxylate, similar to its azaindole counterparts, features an azaindole core that can participate in various bonding interactions. The crystal structures of 7-azaindole, for example, reveal tetrameric units associated via complementary N—H…N hydrogen bonds, indicating a propensity for forming structured aggregates (Dufour et al., 1990).

Chemical Reactions and Properties

Methyl 7-azaindole-3-glyoxylate undergoes various chemical reactions, highlighting its reactivity and versatility. Direct C-H arylation of N-methyl-7-azaindole at the C-2 position with arylboronic acids is an example of its chemical reactivity, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives (Kannaboina et al., 2013). Additionally, cobalt(III)-catalyzed C-H amidation with dioxazolones generates 7-azaindole amidated derivatives, underscoring the compound's amenability to functional group modification (Sun et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of methyl 7-azaindole-3-glyoxylate are not directly cited, the physical properties of related 7-azaindole derivatives provide insight into their behavior. For instance, the synthesis and study of 7-methyl-4-azaindole, a structurally similar compound, offer valuable information on the physical properties and potential applications of azaindole derivatives (Subota et al., 2017).

Scientific Research Applications

1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis

  • Summary of Application : Azaindoles are rare but extremely attractive for drug discovery programs. They can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
  • Methods of Application : Usually azaindoles are synthesized starting from aminopyridines followed by building up of the pyrrole ring . Metal-catalyzed cross-coupling reactions, constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles .
  • Results or Outcomes : The paper highlights the diverse synthetic methodologies developed to date involving metal-catalyzed reaction to attain azaindoles and its functionalization .

2. Photoinitiators of Polymerization

  • Summary of Application : The design of photoinitiators activable under low-light intensity is an active research field . In this field, a family of structures has been under-investigated at present, namely, glyoxylates .
  • Methods of Application : The recent development of light-emitting diodes (LEDs) that are cheap, compact, lightweight, and energy-saving devices has discarded the historical UV irradiation setups that are expensive and energy-consuming devices .
  • Results or Outcomes : The different works carried out in three years have evidenced that glyoxylates and related structures can be versatile for the design of Type I photoinitiators .

properties

IUPAC Name

methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGPNHJNIRDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421746
Record name METHYL 7-AZAINDOLE-3-GLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-azaindole-3-glyoxylate

CAS RN

357263-49-1
Record name Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 7-AZAINDOLE-3-GLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of aluminum chloride (56.4 g, 423 mmol, 5 equiv.) in DCM (50 mL) was added 7-azaindole (10.0 g, 85 mmol). After 1 h at room temperature the resulting mixture was cooled to 0° C. and methyl chlorooxoacetate (51.9 g, 423 mmol, 5 equiv.) was added dropwise. After a period of 18 h at room temperature the reaction mixture was cooled to 0° C. and methanol (300 mL) was added. After a period of 0.5 h at room temperature, the solvents were evaporated. DCM (500 mL) and saturated NaHCO3 (600 mL) were added. The organic layer was separated and the water extracted with DCM (250 mL). The organic phases were combined and stirred for 18 h with a solution of potassium sodium tartrate (166 g in 500 mL of water). The organic phase was separated, dried over sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography with 50% ethyl acetate in hexane to provide 13 g of the title compound.
Quantity
56.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
51.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HC Zhang, H Ye, BR Conway, CK Derian… - Bioorganic & Medicinal …, 2004 - Elsevier
… Methyl 7-azaindole-3-glyoxylate 2 was prepared from commercially available 1 by deprotonation with ethylmagnesium bromide followed by acylation with methyl oxalyl chloride (…
MM Cahill - 2013 - cora.ucc.ie
This thesis details the design and implementation of novel chemical routes towards a series of highly propitious 7-azaindolyl derivatives of the indolocarbazole (ICZ) and …
Number of citations: 2 cora.ucc.ie
M Cahill - 2013 - core.ac.uk
This thesis details the design and implementation of novel chemical routes towards a series of highly propitious 7-azaindolyl derivatives of the indolocarbazole (ICZ) and …
Number of citations: 0 core.ac.uk

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